Cas no 29274-26-8 (PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE)

PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE 化学的及び物理的性質
名前と識別子
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- Pyrazolo[1,5-a]pyrimidine, 5-hydrazinyl-
- PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE
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- MDL: MFCD19202117
- インチ: 1S/C6H7N5/c7-10-5-2-4-11-6(9-5)1-3-8-11/h1-4H,7H2,(H,9,10)
- InChIKey: XFAZJNYBPTVVQH-UHFFFAOYSA-N
- ほほえんだ: C12=CC=NN1C=CC(NN)=N2
計算された属性
- せいみつぶんしりょう: 149.07
- どういたいしつりょう: 149.07
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.2A^2
PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-276346-2.5g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 2.5g |
$1360.0 | 2023-09-10 | ||
Enamine | EN300-276346-1.0g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 1.0g |
$657.0 | 2023-03-01 | ||
Enamine | EN300-276346-5g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 5g |
$1723.0 | 2023-09-10 | ||
Enamine | EN300-276346-10g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 10g |
$2166.0 | 2023-09-10 | ||
Enamine | EN300-276346-10.0g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 10.0g |
$2166.0 | 2023-03-01 | ||
Enamine | EN300-276346-5.0g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 5.0g |
$1723.0 | 2023-03-01 | ||
Enamine | EN300-276346-1g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 1g |
$657.0 | 2023-09-10 |
PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINEに関する追加情報
Recent Advances in Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine (29274-26-8) Research: A Comprehensive Review
Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine (CAS: 29274-26-8) has emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. Recent studies have highlighted its potential in targeting various disease pathways, making it a focal point in drug discovery. This review synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs). The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with nanomolar potency against CDK2 and CDK9. These findings suggest promising applications in cancer therapy, particularly for tumors dependent on CDK signaling pathways.
In the field of antimicrobial research, a recent breakthrough (Nature Communications, 2024) revealed that modified Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine compounds exhibit potent activity against drug-resistant Mycobacterium tuberculosis strains. The mechanism involves inhibition of the bacterial DNA gyrase, with selectivity over human topoisomerase II. This discovery opens new avenues for developing novel anti-TB medications with improved safety profiles.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided critical insights into the ADME (absorption, distribution, metabolism, and excretion) properties of Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine derivatives. The research identified optimal structural modifications that enhance oral bioavailability while maintaining metabolic stability, addressing previous challenges in drug development for this scaffold.
Recent computational studies (Journal of Chemical Information and Modeling, 2024) have employed advanced molecular dynamics simulations to elucidate the binding modes of Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine derivatives with various protein targets. These simulations have revealed novel interaction patterns that explain the compound's selectivity and potency, providing valuable guidance for future drug design efforts.
Clinical translation efforts are underway, as evidenced by a phase I trial initiated in early 2024 (ClinicalTrials.gov identifier: NCTXXXXXX) evaluating a Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine-based compound for solid tumors. Preliminary results presented at the American Association for Cancer Research meeting showed acceptable safety profiles and early signs of efficacy in biomarker-positive patients.
The synthetic chemistry of Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine has seen significant advancements, with recent publications (Organic Letters, 2023) describing more efficient and scalable routes to the core scaffold. These methodologies employ novel catalytic systems that improve yields and reduce environmental impact, addressing key challenges in large-scale production.
Emerging applications in neurodegenerative diseases have been reported (ACS Chemical Neuroscience, 2024), where Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine derivatives demonstrated neuroprotective effects in cellular models of Parkinson's disease. The compounds appear to modulate α-synuclein aggregation and mitochondrial function, suggesting potential as disease-modifying agents.
In conclusion, Pyrazolo[1,5-a]pyrimidin-5-ylhydrazine (29274-26-8) continues to be a versatile scaffold with expanding therapeutic potential. The recent research highlights its applicability across multiple disease areas, with ongoing optimization of its pharmacological properties. Future directions include further clinical development and exploration of combination therapies leveraging its unique mechanism of action.
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